8-(4-tert-butylbenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane
Description
The compound 8-(4-tert-butylbenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane is a structurally complex molecule based on the 8-azabicyclo[3.2.1]octane (tropane) scaffold. This bicyclic framework is frequently utilized in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets such as neurotransmitter receptors . Key structural features include:
- 3-position substitution: A 2H-1,2,3-triazol-2-yl group, a heterocyclic moiety known for hydrogen-bonding interactions and metabolic stability .
Characterization typically involves NMR, elemental analysis, and mass spectrometry .
Properties
IUPAC Name |
(4-tert-butylphenyl)-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-20(2,3)15-6-4-14(5-7-15)19(25)23-16-8-9-17(23)13-18(12-16)24-21-10-11-22-24/h4-7,10-11,16-18H,8-9,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOQZQZNKNEBCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-tert-butylbenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane is a novel bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.
Structural Characteristics
This compound features a unique bicyclic structure with a nitrogen atom in the ring system, incorporating a tert-butylbenzoyl group and a triazole moiety. The molecular formula is with a molecular weight of approximately 302.39 g/mol .
Pharmacological Properties
Research indicates that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit significant pharmacological activities, particularly as monoamine reuptake inhibitors . This class of compounds has been associated with therapeutic effects in various neurological disorders such as depression, anxiety, and ADHD .
The primary mechanism involves the inhibition of neurotransmitter reuptake, specifically targeting serotonin, norepinephrine, and dopamine transporters. This action increases the availability of these neurotransmitters in the synaptic cleft, enhancing mood and cognitive functions .
Biological Activity Data
The following table summarizes key biological activities and findings related to 8-(4-tert-butylbenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane and its derivatives:
Case Studies
- Kappa Opioid Receptor Antagonism : A study demonstrated that modifications to the azabicyclo[3.2.1]octane scaffold led to potent κ-opioid receptor antagonists with favorable brain exposure profiles. For instance, compound analog 6c exhibited an IC50 value of 20 nM for κ antagonism .
- Monoamine Reuptake Inhibition : Research on related azabicyclo compounds indicated effective inhibition of monoamine transporters which are critical in treating mood disorders. The structure-activity relationship studies highlighted how specific substitutions on the azabicyclo framework could enhance biological activity .
- NAAA Inhibition : The exploration of azabicyclo[3.2.1]octane derivatives revealed their potential as NAAA inhibitors, which play a role in managing inflammatory responses by preserving endogenous palmitoylethanolamide (PEA) levels .
Synthesis Methods
The synthesis of 8-(4-tert-butylbenzoyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane typically involves:
- Reaction of benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane with tert-butyl 5-chloro-2,4-difluorobenzoate.
- Utilization of solvents like dimethyl sulfoxide (DMSO) under controlled temperatures (e.g., 70°C for 16 hours) followed by purification steps .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of 8-azabicyclo[3.2.1]octane derivatives vary in substituents at the 3- and 8-positions, leading to differences in physicochemical properties and biological activity. Below is a systematic comparison:
Key Observations
8-Position Substituents: The 4-tert-butylbenzoyl group in the target compound is bulkier than the furan-2-carbonyl group in or the cyclopropylmethyl in , which may enhance lipophilicity and receptor binding duration.
Ethylidenyl groups in (e.g., 22e) introduce extended conjugated systems, possibly affecting electronic properties and binding kinetics.
Synthesis and Characterization :
- Yields for 8-substituted analogs range from 65% to quantitative , with lower yields for complex substituents (e.g., 22e at 65%).
- Elemental analysis and NMR are standard for confirming purity and structure .
Table 2: Pharmacological Relevance
Critical Insights
- Steric Effects : The 4-tert-butyl group in the target compound may hinder rotation, stabilizing bioactive conformations compared to smaller substituents like 4-fluorobenzyl .
- Triazole vs.
- Therapeutic Potential: While the target compound’s exact application is unclear, structurally related tropane derivatives target CNS disorders (e.g., pain, addiction) via receptor modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
